1-Thiocoumarin, 4-morpholino-3-nitro- 1-Thiocoumarin, 4-morpholino-3-nitro-
Brand Name: Vulcanchem
CAS No.: 66285-06-1
VCID: VC10172726
InChI: InChI=1S/C13H12N2O4S/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2
SMILES: C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-]
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol

1-Thiocoumarin, 4-morpholino-3-nitro-

CAS No.: 66285-06-1

Cat. No.: VC10172726

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

1-Thiocoumarin, 4-morpholino-3-nitro- - 66285-06-1

Specification

CAS No. 66285-06-1
Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
IUPAC Name 4-morpholin-4-yl-3-nitrothiochromen-2-one
Standard InChI InChI=1S/C13H12N2O4S/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2
Standard InChI Key QDDWUXMLUIAZJR-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-]
Canonical SMILES C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-Thiocoumarin, 4-morpholino-3-nitro- belongs to the benzopyran-2-thione class, where the oxygen atom in traditional coumarins is replaced by sulfur. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at position 4 and the nitro group (-NO₂) at position 3 introduce distinct electronic and steric effects. The molecular formula is deduced as C₁₃H₁₂N₂O₄S, with a calculated molecular weight of 292.31 g/mol .

Table 1: Key Structural Attributes

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₄S
Molecular Weight292.31 g/mol
SMILESO=C1SC2=C(C(=C(C=C2)N3CCOCC3)N+[O-])O1
Predicted Boiling Point~500–520°C (extrapolated)
Density~1.4 g/cm³ (analogous)

The nitro group’s electron-withdrawing nature and the morpholino ring’s electron-donating properties create a push-pull electronic system, influencing reactivity and optical behavior .

Synthesis and Manufacturing Considerations

Synthetic Routes

While no direct synthesis of 1-thiocoumarin, 4-morpholino-3-nitro- is documented, plausible pathways can be inferred from related methodologies:

  • Nitration of 4-Morpholinothiocoumarin:

    • Initial synthesis of 4-morpholinothiocoumarin via nucleophilic aromatic substitution, followed by nitration using mixed acids (HNO₃/H₂SO₄). This mirrors the nitration of 4-dipropylamino-3-nitro-1-thiocoumarin .

    • Challenges include regioselectivity and avoiding over-nitration .

  • Ring-Closure Strategies:

    • Analogous to Mederski’s method for morpholinones , a chloroacetyl chloride intermediate could react with 3-nitro-4-aminothiophenol, followed by cyclization with potassium carbonate.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield (Est.)
1Morpholino SubstitutionMorpholine, K₂CO₃, DMF, 80°C60–70%
2NitrationHNO₃/H₂SO₄, 0–5°C40–50%
3PurificationColumn Chromatography>95% Purity

Industrial Scalability

Industrial production faces hurdles such as:

  • Safety: Nitration reactions require specialized equipment to handle exothermic conditions .

  • Atom Economy: Low yields in multi-step syntheses necessitate optimization, potentially using flow chemistry .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in polar solvents (e.g., methanol, chloroform) due to the hydrophobic thiocoumarin core .

  • Stability: The nitro group may render the compound sensitive to light and reducing agents, necessitating storage under inert conditions .

Spectroscopic Characteristics

  • UV-Vis Absorption: Expected λₘₐₓ ~350–400 nm, influenced by the nitro-morpholino conjugation .

  • Fluorescence: Quenching likely due to nitro’s electron-withdrawing effects, though structural tuning could enable sensing applications .

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Profiles: No data exist on acute or chronic exposure effects.

  • Synthetic Optimization: Catalytic nitration and green chemistry approaches remain unexplored.

Research Priorities

  • Development of one-pot syntheses to improve yields.

  • Exploration of chirality effects, given the morpholino ring’s stereochemical flexibility.

  • In vivo validation of therapeutic and diagnostic potential .

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